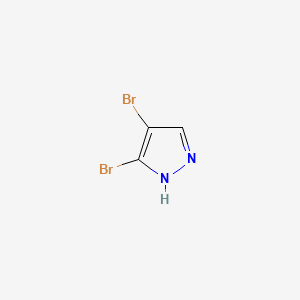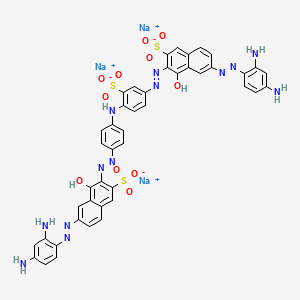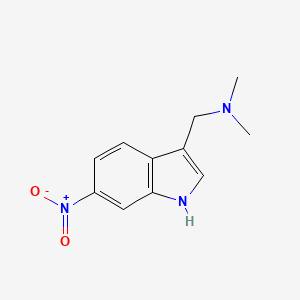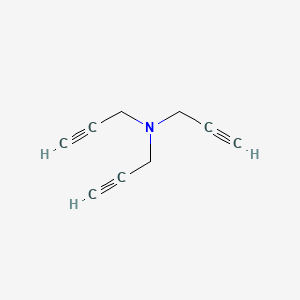
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile is an organic compound with the molecular formula C10H18N2O It is a derivative of piperidine, characterized by the presence of a hydroxyl group and a nitrile group on the piperidine ring
Preparation Methods
The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide in the presence of catalysts like sodium tungstate.
Addition of the Nitrile Group: The nitrile group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under suitable conditions.
Major products formed from these reactions include oxo derivatives, amines, and substituted piperidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile exerts its effects involves its ability to act as a radical scavenger. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress. This activity is particularly relevant in biological systems, where oxidative damage can lead to various diseases . The compound’s interactions with molecular targets and pathways, such as the SIRT6-HIF-1α signaling pathway, further contribute to its biological effects .
Comparison with Similar Compounds
1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: This compound lacks the hydroxyl and nitrile groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is a well-known radical scavenger with similar applications in chemistry and biology.
4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine: This compound has an additional hydroxyethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTOSAMSZMXLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38078-71-6 |
Source


|
| Record name | NSC300607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)

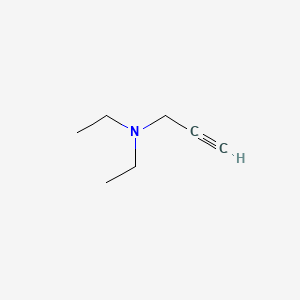
![1,1'-Diethyl-[3,3'-bidibenzo[cd,g]indazole]-6,6'(1H,1'H)-dione](/img/structure/B1585266.png)

